3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
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Overview
Description
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene: is a heterocyclic compound that features a bromine atom substituted at the third position of a tetrahydrobenzothiophene ring. This compound is part of the broader class of benzothiophenes, which are known for their diverse applications in medicinal chemistry and material science . The molecular formula of this compound is C8H9BrS , and it has a molecular weight of 217.13 g/mol .
Mechanism of Action
Target of Action
Thiophene and its derivatives, which include 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function . For instance, some thiophene derivatives have been found to inhibit kinases, which are enzymes that play a key role in signal transduction pathways .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have a range of potential effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to proteins involved in cellular metabolism, affecting their activity and function . The interactions between this compound and biomolecules are primarily driven by its bromine atom, which can form strong bonds with various functional groups in proteins and enzymes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases . Additionally, this compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can inhibit the activity of kinases involved in the mitogen-activated protein kinase pathway, resulting in reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage . These effects are more pronounced in in vitro studies, where cells are continuously exposed to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications . For example, the bromine atom in the compound can facilitate its binding to mitochondrial proteins, leading to its accumulation in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Scientific Research Applications
Chemistry: 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and dyes .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene: Similar structure but with the bromine atom at the second position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYQEDUVSABWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310427-77-0 |
Source
|
Record name | 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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